Purine, 6-(butylsulfonyl)-

Medicinal Chemistry Drug Design Physicochemical Properties

Purine, 6-(butylsulfonyl)- is a synthetic, sulfur-substituted purine derivative with the molecular formula C9H12N4O2S and a molecular weight of 240.28 g/mol. It belongs to a broader class of C6‑substituted purines that are extensively investigated as inhibitors of purine nucleoside phosphorylase (PNP), protein kinases, and as antitumor agents.

Molecular Formula C9H12N4O2S
Molecular Weight 240.28 g/mol
CAS No. 82499-13-6
Cat. No. B12929973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine, 6-(butylsulfonyl)-
CAS82499-13-6
Molecular FormulaC9H12N4O2S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)C1=NC=NC2=C1NC=N2
InChIInChI=1S/C9H12N4O2S/c1-2-3-4-16(14,15)9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13)
InChIKeyYEIJIKCGOXNLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purine, 6-(butylsulfonyl)- (CAS 82499-13-6): Chemical Identity and Class Context for Research Procurement


Purine, 6-(butylsulfonyl)- is a synthetic, sulfur-substituted purine derivative with the molecular formula C9H12N4O2S and a molecular weight of 240.28 g/mol [1]. It belongs to a broader class of C6‑substituted purines that are extensively investigated as inhibitors of purine nucleoside phosphorylase (PNP), protein kinases, and as antitumor agents [2]. Its key structural feature—a butylsulfonyl electron‑withdrawing group at the 6‑position—modulates the electronic properties of the purine ring, influencing both its chemical reactivity and potential biological interactions [3].

Why Close Analogs of Purine, 6-(butylsulfonyl)- Cannot Be Assumed Interchangeable for Selection or Procurement


While the purine scaffold is ubiquitous, the interplay between the sulfonyl linker and the butyl chain creates a distinct steric and electronic environment that generic C6‑substituted purines (e.g., 6‑methylsulfonyl‑, 6‑ethylsulfonyl‑, or 6‑phenylsulfonyl‑purine) do not replicate. Patent data on related 6‑sulfonamide purines [1] demonstrates that varying the sulfonyl substituent dramatically alters antitumor potency and target selectivity, indicating that even small changes to the C6 group can lead to significant functional differences. Consequently, researchers cannot simply substitute one sulfonylpurine for another without risking altered—and likely suboptimal—biological outcomes. The specific quantitative evidence supporting this need for precise selection is provided in the following sections. Where direct head‑to‑head comparative data are not yet available, this is explicitly noted.

Quantitative Differentiation Evidence for Purine, 6-(butylsulfonyl)- (CAS 82499-13-6) Relative to Analogs


Differentiation Based on Physicochemical Descriptors: Increased Lipophilicity vs. Shorter-Chain Analogs

The target compound’s computed XLogP3-AA value is 0.6 [1], significantly higher than the XLogP3-AA values of its shorter-chain analogs, 6-(methylsulfonyl)purine and 6-(ethylsulfonyl)purine (which are approximately -0.1 and 0.2, respectively, based on analogous PubChem computed data for the sulfonyl series). This increased lipophilicity, driven by the four-carbon butyl chain, is a key differentiator that can influence membrane permeability, metabolic stability, and off-target binding profiles [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Potential Antitumor Activity: Class-Level Differentiation as a C6-Sulfonamide Purine

Patent CA1317291C [1] describes a series of 6‑sulfenamide, 6‑sulfinamide, and 6‑sulfonamide purines that exhibit antitumor activity. The related 6‑sulfonamide purine, 6‑(butylsulfonyl)purine, shares the same core pharmacophore and therefore is rationally expected to display antitumor properties by acting as a purine analog that disrupts nucleic acid metabolism. Direct quantitative comparison with exact sulfonamido analogs is not available, but the patent establishes the general structure–activity principle that the sulfonamide/sulfonyl group at C6 is essential for the observed biological effect, distinguishing it from simple alkyl- or halo‑substituted purines.

Antitumor Research Cancer Biology Chemical Biology

Predicted Selectivity Modulation via Enhanced Hydrophobic Interactions

The doctoral thesis by Matić (2016) [1] investigates N‑sulfonylpurines as inhibitors of purine nucleoside phosphorylase (PNP) and potential antitumor agents. While the thesis does not present a direct head‑to‑head comparison for the butylsulfonyl derivative, it demonstrates that sulfonamide substitution at C6 critically influences inhibitory potency and selectivity. The larger butyl group, compared to methyl or ethyl, is expected to occupy a more expansive hydrophobic pocket in target proteins, leading to a qualitatively different selectivity profile. This inference is supported by general medicinal chemistry principles, where larger alkyl sulfonyl groups often enhance selectivity for certain kinase or enzyme isoforms through hydrophobic interactions.

Enzyme Inhibition Selectivity Profiling Pharmacophore Modeling

Best-Fit Research Application Scenarios for Purine, 6-(butylsulfonyl)- (CAS 82499-13-6)


Structure–Activity Relationship (SAR) Studies of C6-Substituted Purine Kinase Inhibitors

Medicinal chemistry groups developing purine-based kinase inhibitors can use 6-(butylsulfonyl)purine as a specific building block to explore how extending the alkyl chain from methyl to butyl affects potency, selectivity, and pharmacokinetic parameters. The distinct lipophilicity (XLogP3 = 0.6) [1] and steric profile provide a clear experimental variable not achievable with shorter-chain analogs.

Investigating Purine Nucleoside Phosphorylase (PNP) Function and Inhibition

The compound is suitable for biochemical assays aimed at probing the hydrophobic binding pocket of PNP [2]. Its use can help delineate how sulfonyl group size modulates enzyme–inhibitor interactions, complementing data from smaller methyl- or ethylsulfonyl derivatives.

Chemical Biology Probe for Purinergic Receptor Signaling

Given the known role of purine derivatives as modulators of purinergic receptors, 6-(butylsulfonyl)purine can serve as a tool compound to assess the impact of C6‑substitution on receptor binding affinity and downstream signaling, distinguishing it from other sulfonylpurines through its unique hydrophobic character.

Starting Material for Synthesis of 6‑Substituted Purine Libraries

Industrial R&D focused on generating diverse purine libraries can employ 6-(butylsulfonyl)purine as a versatile intermediate for further derivatization. Its reactivity and the leaving-group potential of the sulfonyl moiety enable efficient parallel synthesis, providing a distinct entry point compared to chloro or iodo analogs [1].

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